1-(6-chloropyridazin-3-yl)-4-{2-[(2-fluorobenzyl)oxy]phenyl}-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
1-(6-CHLOROPYRIDAZIN-3-YL)-4-{2-[(2-FLUOROPHENYL)METHOXY]PHENYL}-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a chloropyridazinyl group, a fluorophenylmethoxy group, and a pyrazolopyridine core. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(6-CHLOROPYRIDAZIN-3-YL)-4-{2-[(2-FLUOROPHENYL)METHOXY]PHENYL}-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Pyrazolopyridine Core: The pyrazolopyridine core is synthesized through a multicomponent reaction involving phenylhydrazine, aldehyde, ethyl acetoacetate, and malononitrile.
Introduction of the Chloropyridazinyl Group: The chloropyridazinyl group is introduced through a nucleophilic substitution reaction, where a suitable chloropyridazine derivative reacts with the pyrazolopyridine intermediate.
Attachment of the Fluorophenylmethoxy Group: The fluorophenylmethoxy group is attached via an etherification reaction, using a fluorophenylmethanol derivative and a suitable base.
Chemical Reactions Analysis
1-(6-CHLOROPYRIDAZIN-3-YL)-4-{2-[(2-FLUOROPHENYL)METHOXY]PHENYL}-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
1-(6-CHLOROPYRIDAZIN-3-YL)-4-{2-[(2-FLUOROPHENYL)METHOXY]PHENYL}-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(6-CHLOROPYRIDAZIN-3-YL)-4-{2-[(2-FLUOROPHENYL)METHOXY]PHENYL}-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(6-CHLOROPYRIDAZIN-3-YL)-4-{2-[(2-FLUOROPHENYL)METHOXY]PHENYL}-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE can be compared with other similar compounds, such as:
1-(6-Chloropyridazin-3-yl)piperidin-4-ol: This compound shares the chloropyridazinyl group but differs in the core structure and other substituents.
1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar pyrazolopyridine core but may differ in the substituents attached to the core.
3(5)-Substituted Pyrazoles: These compounds have a pyrazole ring with various substituents, offering different chemical and biological properties.
Properties
CAS No. |
936081-43-5 |
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Molecular Formula |
C24H19ClFN5O2 |
Molecular Weight |
463.9 g/mol |
IUPAC Name |
1-(6-chloropyridazin-3-yl)-4-[2-[(2-fluorophenyl)methoxy]phenyl]-3-methyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C24H19ClFN5O2/c1-14-23-17(12-22(32)27-24(23)31(30-14)21-11-10-20(25)28-29-21)16-7-3-5-9-19(16)33-13-15-6-2-4-8-18(15)26/h2-11,17H,12-13H2,1H3,(H,27,32) |
InChI Key |
BIYHYEOPIMTCAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(CC(=O)N2)C3=CC=CC=C3OCC4=CC=CC=C4F)C5=NN=C(C=C5)Cl |
Origin of Product |
United States |
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